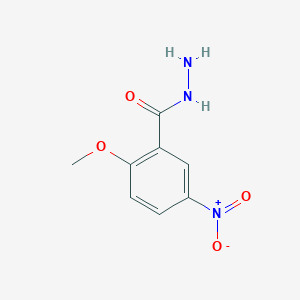

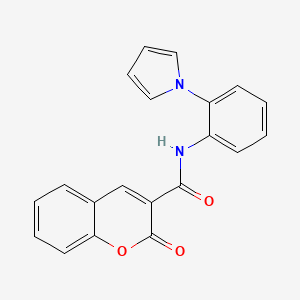

![molecular formula C18H14ClN3OS B2366663 3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536713-54-9](/img/structure/B2366663.png)

3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

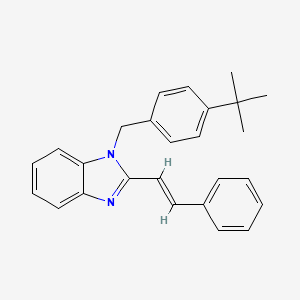

The compound “3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule that contains several functional groups and rings. It has an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of a pyrimido ring could potentially give this compound interesting biological activities. The ethylsulfanyl group and the chlorophenyl group could also influence the compound’s properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include an indole ring (a fused benzene and pyrrole ring), a pyrimido ring (a six-membered ring with two nitrogen atoms), an ethylsulfanyl group (an ethyl group attached to a sulfur atom), and a chlorophenyl group (a benzene ring with a chlorine atom). The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the aromatic systems. The indole and pyrimido rings might undergo electrophilic substitution reactions, while the ethylsulfanyl and chlorophenyl groups could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the aromatic rings and the various functional groups would likely make it relatively polar, which could influence its solubility, boiling point, and other physical properties .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, pyrimidine-derived indole ribonucleosides were synthesized and tested for in vitro antiviral activity against Dengue virus and anti-hepatitis C virus .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .

Anticancer Activity

Indole derivatives have shown potential in anticancer treatments. They have been tested for in vitro antiproliferative activity against various types of cancer, including cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM, and promyelocytic leukemia .

Anti-HIV Activity

Indole derivatives have also been reported to possess anti-HIV activity . They can inhibit the replication of HIV-1 (IIIB) and HIV-2 (ROD) strains in acutely infected cells .

Antioxidant Activity

Indole derivatives have shown antioxidant properties . They can neutralize free radicals and other reactive species, which can help prevent oxidative stress-related diseases .

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, which can be useful in treating infectious diseases .

Antitubercular Activity

Indole derivatives have shown antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties . They can help regulate blood glucose levels, which can be beneficial for managing diabetes .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . The specific interactions and resulting changes would depend on the particular target and the structure of the derivative.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the particular target and the structure of the derivative.

Result of Action

Indole derivatives are known to have diverse biological activities . The specific effects would depend on the particular target and the structure of the derivative.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-8-3-4-9-14(13)20-16(15)17(23)22(18)12-7-5-6-11(19)10-12/h3-10,20H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZCLZILEPIJIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)Cl)NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

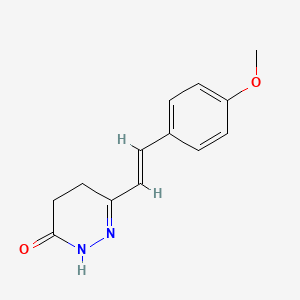

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-[(4-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2366581.png)

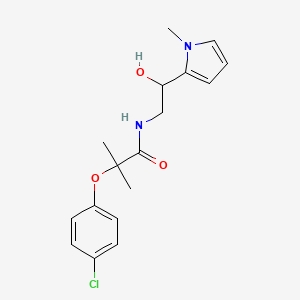

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B2366586.png)

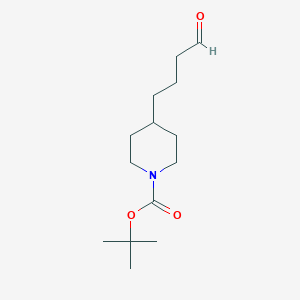

![[2-(2-Methylcyclopropyl)cyclopropyl]methanamine](/img/structure/B2366596.png)

![2-{(E)-[(4-butylphenyl)imino]methyl}-4-chlorophenol](/img/structure/B2366598.png)

![[2-[(1-Methoxy-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2366600.png)